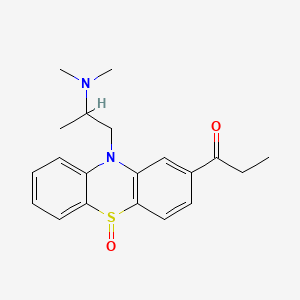
1-(10-(2-(Dimethylamino)propyl)-5-oxido-10H-phenothiazin-2-yl)-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(10-(2-(Dimethylamino)propyl)-5-oxido-10H-phenothiazin-2-yl)-1-propanone is a complex organic compound with significant applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(10-(2-(Dimethylamino)propyl)-5-oxido-10H-phenothiazin-2-yl)-1-propanone typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of phenothiazine derivatives with dimethylaminopropyl groups under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as toluene, and requires specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process typically includes the use of high-purity reagents and advanced purification techniques to ensure the final product meets the required specifications. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-(10-(2-(Dimethylamino)propyl)-5-oxido-10H-phenothiazin-2-yl)-1-propanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
1-(10-(2-(Dimethylamino)propyl)-5-oxido-10H-phenothiazin-2-yl)-1-propanone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(10-(2-(Dimethylamino)propyl)-5-oxido-10H-phenothiazin-2-yl)-1-propanone involves its interaction with specific molecular targets. The compound can bind to receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Propiomazine: Shares structural similarities but has different pharmacological properties.
Triflupromazine: Another phenothiazine derivative with distinct therapeutic uses.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Used in peptide synthesis and protein crosslinking.
Uniqueness: 1-(10-(2-(Dimethylamino)propyl)-5-oxido-10H-phenothiazin-2-yl)-1-propanone is unique due to its specific structural features and the range of reactions it can undergo.
Properties
CAS No. |
10071-00-8 |
|---|---|
Molecular Formula |
C20H24N2O2S |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
1-[10-[2-(dimethylamino)propyl]-5-oxophenothiazin-2-yl]propan-1-one |
InChI |
InChI=1S/C20H24N2O2S/c1-5-18(23)15-10-11-20-17(12-15)22(13-14(2)21(3)4)16-8-6-7-9-19(16)25(20)24/h6-12,14H,5,13H2,1-4H3 |
InChI Key |
STEVTGPZWAAYGG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC2=C(C=C1)S(=O)C3=CC=CC=C3N2CC(C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


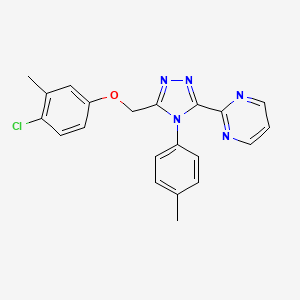


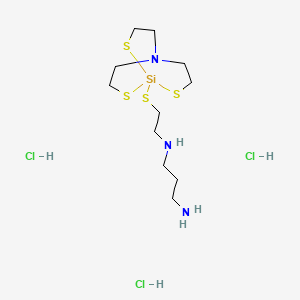

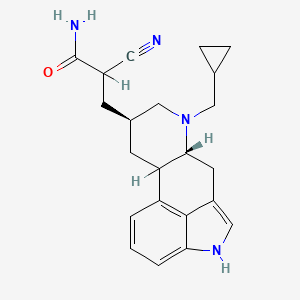
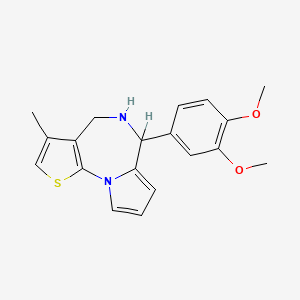
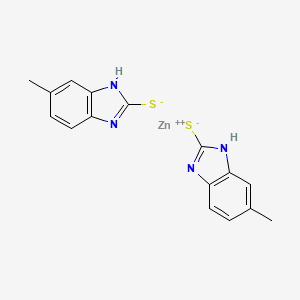
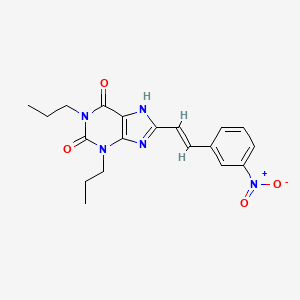
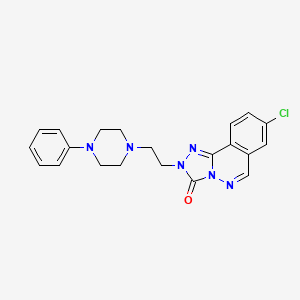
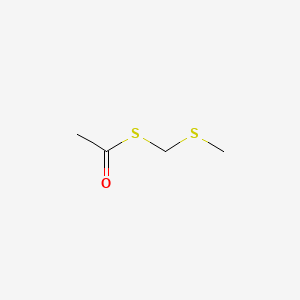
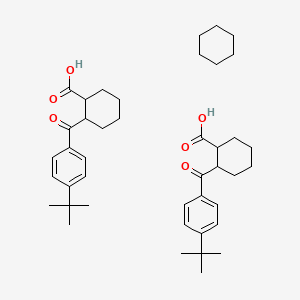
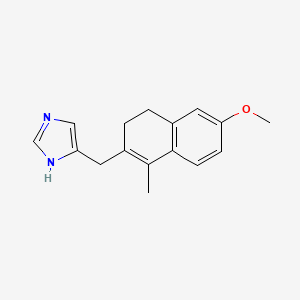
![2-cyanoethyl-[7-(diethylamino)phenoxazin-3-ylidene]-methylazanium;tetrachlorozinc(2-)](/img/structure/B12759084.png)
